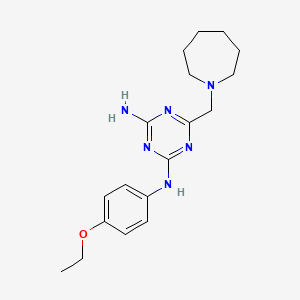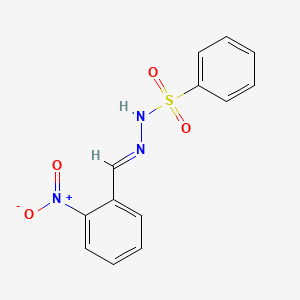![molecular formula C20H32N4O3 B5557137 8-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5557137.png)
8-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar diazaspiro[5.5]undecane derivatives often involves complex organic reactions. For instance, one-pot synthesis methods have been developed for pyrazole-5-carboxylates, which share structural motifs with the target compound. These methods utilize 1,3-dipolar cycloaddition reactions, offering excellent regioselectivity and good yields, indicating the potential strategies that might be applicable for synthesizing the target compound (Gioiello et al., 2009).
Molecular Structure Analysis
The molecular structure of diazaspiro compounds has been characterized through various analytical techniques, including NMR and X-ray crystallography. These studies reveal the non-planar nature and preferential conformations of the spirocyclic rings, which are critical for understanding the reactivity and interaction of these molecules (Zeng et al., 2021).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives undergo a range of chemical reactions, including Michael additions and cycloadditions, which allow for the introduction of various functional groups and the formation of complex molecular architectures. Such reactions are crucial for the diversification of the chemical space of these compounds and their potential application in medicinal chemistry (Islam et al., 2017).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular conformation and substituents. These properties are essential for the compound's application and behavior in different environments (Yuan et al., 2017).
Applications De Recherche Scientifique
Synthesis and Characterization
The compound of interest falls within the category of diazaspirocycles, which are notable for their complex synthesis and potential applications in pharmaceutical and material sciences. Studies on similar structures, such as 3,9-diazaspiro[5.5]undecanes and 1,9-diazaspiro[5.5]undecane-containing compounds, have highlighted their significance in the development of treatments for various disorders including obesity, pain, and cardiovascular diseases. These compounds are synthesized through intramolecular spirocyclization and are characterized by their unique structural features that contribute to their biological activity (Blanco‐Ania, Heus, & Rutjes, 2017).
Catalysis and Chemical Transformations
In the realm of synthetic chemistry, diazaspirocycles have been utilized in catalyst-free syntheses of nitrogen-containing spiro heterocycles, demonstrating their versatility in facilitating complex chemical transformations. These processes often involve double Michael addition reactions, showcasing the compound's role in the efficient synthesis of structurally diverse heterocycles (Aggarwal, Vij, & Khurana, 2014).
Biological Activity and Medicinal Chemistry
The bioactivity of diazaspirocycles, including compounds similar to 8-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one, has been a subject of interest, particularly in medicinal chemistry. These compounds have been explored for their potential as CCR8 antagonists, which could be useful in treating chemokine-mediated diseases, especially those related to the respiratory system such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Photophysical Studies and Material Sciences
Diazaspirocycles have also been studied for their photophysical properties, including solvatochromic analysis and time-dependent density functional theory (TDDFT) calculations. These studies contribute to a deeper understanding of the electronic structure and solvent-dependent behavior of these compounds, which is crucial for their applications in material sciences and the development of optical materials (Aggarwal & Khurana, 2015).
Propriétés
IUPAC Name |
8-[2-(2-ethoxyethyl)-5-methylpyrazole-3-carbonyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O3/c1-4-22-14-20(9-7-18(22)25)8-6-10-23(15-20)19(26)17-13-16(3)21-24(17)11-12-27-5-2/h13H,4-12,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBWASXYLMSGFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCCN(C2)C(=O)C3=CC(=NN3CCOCC)C)CCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[({2-[4-(dimethylamino)phenyl]ethyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5557075.png)
![4-[3-(1,3-benzodioxol-5-yl)acryloyl]morpholine](/img/structure/B5557082.png)

![4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide](/img/structure/B5557101.png)
![N-[(3R*,4R*)-3-hydroxy-1-(pyridin-2-ylacetyl)piperidin-4-yl]isonicotinamide](/img/structure/B5557103.png)




![5-ethyl-4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}pyrimidin-2-amine](/img/structure/B5557149.png)
![2-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5557152.png)
![4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5557155.png)
